![molecular formula C8H11F2N3O B14071743 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine CAS No. 1965310-14-8](/img/structure/B14071743.png)
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine is a compound with the molecular formula C8H7D4F2N3O and a molecular weight of 207.213893512. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, and fluorine atoms, which contribute to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine involves multiple steps, including the introduction of deuterium and fluorine atoms into the pyrimidine ring. The reaction conditions typically require the use of deuterated reagents and catalysts to achieve the desired isotopic substitution. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine has several scientific research applications, including:
Chemistry: It is used as a reference compound in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of deuterated drugs that may exhibit improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and improved efficacy in therapeutic applications. The fluorine atoms contribute to the compound’s lipophilicity and ability to interact with specific molecular targets .
Comparaison Avec Des Composés Similaires
1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine can be compared with other similar compounds, such as:
This compound hydrochloride: This compound has a similar structure but includes a hydrochloride group, which can affect its solubility and stability.
This compound acetate:
The uniqueness of this compound lies in its specific isotopic and fluorinated structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1965310-14-8 |
|---|---|
Formule moléculaire |
C8H11F2N3O |
Poids moléculaire |
207.21 g/mol |
Nom IUPAC |
dideuterio-[2,4-dideuterio-6-(2,2-difluoropropoxy)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C8H11F2N3O/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7/h3,5H,2,4,11H2,1H3/i2D2,3D,5D |
Clé InChI |
BAXXHIMGOVSBPP-GWRBTLFTSA-N |
SMILES isomérique |
[2H]C1=C(C(=NC(=N1)[2H])OCC(C)(F)F)C([2H])([2H])N |
SMILES canonique |
CC(COC1=NC=NC=C1CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


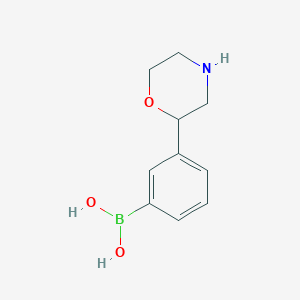
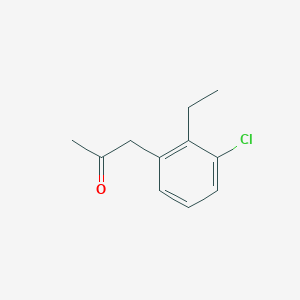
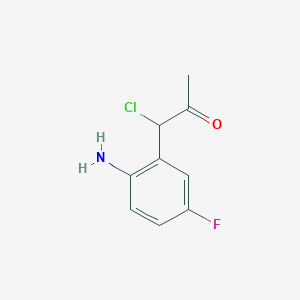

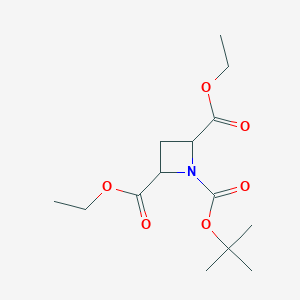
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
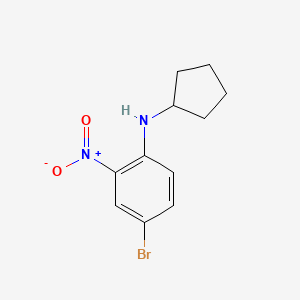
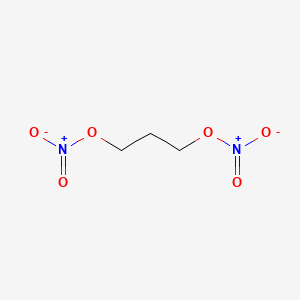
![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)
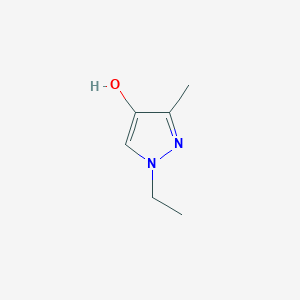
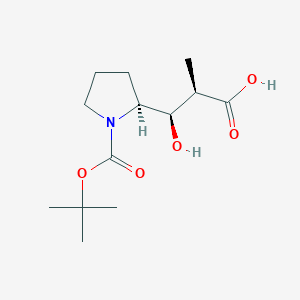
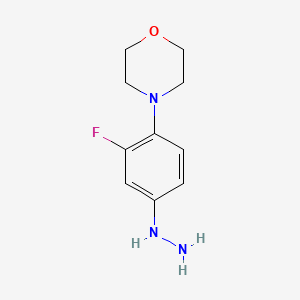
![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)

